molecular formula C16H11ClFNO4S B2482953 methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1359388-54-7

methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2482953
CAS No.: 1359388-54-7
M. Wt: 367.78
InChI Key: DIWFOHBJWIHBQO-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H11ClFNO4S and its molecular weight is 367.78. The purity is usually 95%.
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Biological Activity

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Common Name : this compound
  • CAS Number : 1359388-54-7
  • Molecular Formula : C16_{16}H11_{11}ClFNO4_{4}S
  • Molecular Weight : 367.78 g/mol

The structure consists of a benzothiazine core with a methyl ester group and a chloro-substituted aromatic ring, which enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC16_{16}H11_{11}ClFNO4_{4}S
Molecular Weight367.78 g/mol
CAS Number1359388-54-7

Antimicrobial Properties

Benzothiazine derivatives have shown significant antimicrobial activity. Studies indicate that compounds with similar structures can exhibit effectiveness against various bacterial and fungal strains. For instance, certain benzothiazine derivatives have been reported to inhibit the growth of Aspergillus niger and Aspergillus fumigatus, demonstrating their potential as antifungal agents .

Anticancer Activity

Research into the anticancer properties of benzothiazines has revealed promising results. A study highlighted that modifications in the structure of benzothiazine derivatives could lead to enhanced antiproliferative effects on cancer cell lines. Specifically, compounds featuring electronegative substituents like chlorine have been associated with increased activity against colorectal cancer cell lines (HT29) with IC50 values indicating potent inhibitory effects .

Anti-inflammatory Effects

Benzothiazine derivatives have also been evaluated for their anti-inflammatory properties. For example, one study demonstrated that certain benzothiazine compounds exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. These compounds were found to significantly reduce carrageenan-induced edema in animal models .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Many benzothiazine derivatives act by inhibiting specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that modulate cellular responses to stress or damage.

Study on Anticancer Activity

In a notable study published in MDPI, researchers investigated the effects of various benzothiazine derivatives on different cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Evaluation of Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of this compound using animal models. The results showed that it significantly reduced inflammation markers in treated subjects compared to controls, indicating its potential utility in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies indicate that this compound shows potent activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotic agents .

Case Studies

Recent research findings further substantiate the therapeutic potential of this compound:

Cytotoxicity Studies

In one study, this compound was shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspases .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at low concentrations .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-8-11(18)5-6-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWFOHBJWIHBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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